![molecular formula C18H16ClN3O3 B5908718 N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B5908718.png)
N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide, commonly known as CM17, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of hydrazide derivatives and is synthesized through a multistep process involving the reaction of various reagents.
Wirkmechanismus
The mechanism of action of CM17 is not fully understood, but it is believed to act through multiple pathways. It has been suggested that CM17 inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by inducing cell cycle arrest and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CM17 has a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CM17 has also been shown to possess anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CM17 is its potential therapeutic applications in the treatment of cancer and other diseases. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of CM17 is the lack of extensive research on its safety and efficacy in humans. Further studies are needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on CM17. One potential avenue is the study of its mechanism of action and the identification of specific targets that it interacts with. This could lead to the development of more effective therapeutic agents. Another area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of CM17 in humans, which could pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of CM17 involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form 4-[(2-chlorobenzyl)oxy]-3-methoxybenzylamine. This intermediate is then reacted with 2-cyanoacetohydrazide in the presence of a catalyst to yield CM17. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CM17 has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have also shown that CM17 has the potential to inhibit the growth of certain cancer cell lines and induce apoptosis in these cells.
Eigenschaften
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-17-10-13(11-21-22-18(23)8-9-20)6-7-16(17)25-12-14-4-2-3-5-15(14)19/h2-7,10-11H,8,12H2,1H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKLCKFGPNLMI-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC#N)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC#N)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-bromo-2-furyl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5908635.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5908649.png)
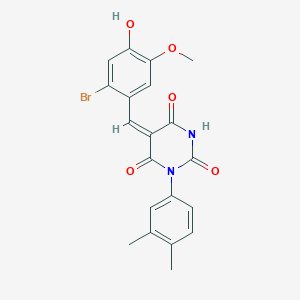
![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908659.png)
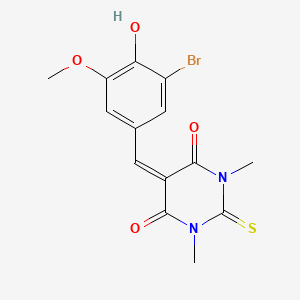
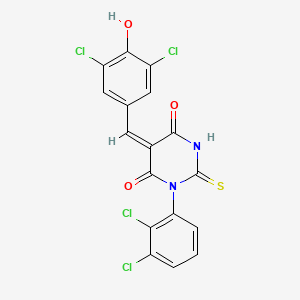
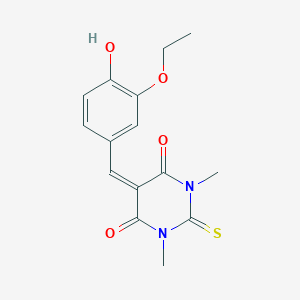
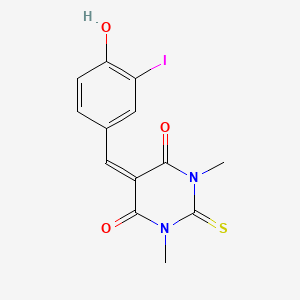
![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5908704.png)
![N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908720.png)
![4-[(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B5908725.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908726.png)

![N-benzyl-N-ethyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5908737.png)